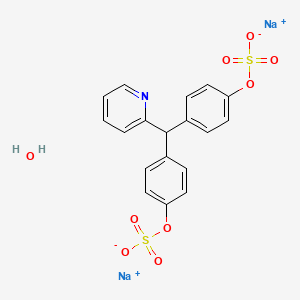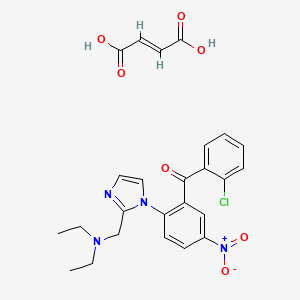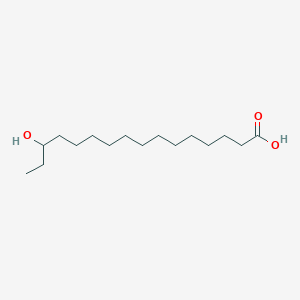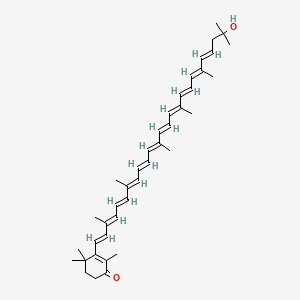
Deoxyflexixanthin/Keto-myxocoxanthin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Deoxyflexixanthin/Keto-myxocoxanthin is a natural product found in Flexibacter with data available.
Aplicaciones Científicas De Investigación
Anti-Cancer Properties
- Astaxanthin, a keto-carotenoid like Deoxyflexixanthin and Keto-myxocoxanthin, demonstrated potential in inhibiting the proliferation and migration of breast cancer cells in vitro (Buckley J. McCall et al., 2018).
Aquaculture and Nutritional Benefits
- Astaxanthin is used as a feed supplement in aquaculture, improving coloration, survival, growth performance, reproductive capacity, stress tolerance, disease resistance, and immune-related gene expression in aquatic animals (K. C. Lim et al., 2018).
Microencapsulation and Food Applications
- Canthaxanthin, another keto-carotenoid, was microencapsulated for use in foods, demonstrating good antioxidant activity and controlled release properties (M. Arab et al., 2019).
Energy Transfer in Photosynthetic Complexes
- Carotenoids like methoxy-keto-myxocoxanthin are involved in energy transfer in photosynthetic light-harvesting complexes, with specific focus on their spectroscopic properties and dynamics in various conditions (D. Niedzwiedzki et al., 2010).
Dental and Bone Health
- Astaxanthin has shown promising effects in reducing alveolar bone loss and modulating inflammatory responses in periodontal diseases (H. Balci Yuce et al., 2018).
Skin Health
- Astaxanthin is beneficial for skin health, exhibiting photoprotective, DNA repair, antioxidant, and anti-inflammatory properties (Q. Ng et al., 2020).
Unique Carotenoid Composition
- Research on Myxococcus sp. MY-18 revealed unique carotenoids including keto-myxocoxanthin glucoside ester, highlighting the diversity of carotenoids in different species (S. Takaichi et al., 1995).
Antioxidant and Protective Effects
- Astaxanthin shows strong antioxidant activity, providing protective effects against various forms of cellular and organ damage in animal models (Lin Li et al., 2020).
Blood Coagulation and Fibrinolysis
- Astaxanthin influences blood coagulation, fibrinolytic activity, and platelet aggregation, demonstrating potential in managing hyperlipidemia-related conditions (Z. Deng et al., 2016).
Biological Activities and Health Benefits
- Astaxanthin has multiple health benefits and biological activities, suggesting potential therapeutic applications in various diseases (S. Fakhri et al., 2018).
Biochemical Studies
- Studies on Roseiflexus castenholzii revealed interesting biochemical properties of carotenoids like keto-myxocoxanthin, important in understanding photosynthetic mechanisms (S. Takaichi et al., 2001).
Animal Production and Health
- Astaxanthin has shown promising results in enhancing animal health and production, owing to its antioxidant, anti-inflammatory, and immunomodulatory properties (Sayed Haidar Abbas Raza et al., 2021).
Anticancer and Anti-inflammatory Activities
- Carotenoids from Exiguobacterium acetylicum, including keto-myxocoxanthin glucoside-ester, exhibited significant anti-cancer and anti-inflammatory effects (S. Jinendiran et al., 2020).
Propiedades
Número CAS |
26056-69-9 |
|---|---|
Fórmula molecular |
C40H54O2 |
Peso molecular |
566.9 g/mol |
Nombre IUPAC |
3-[(1E,3E,5E,7E,9E,11E,13E,15E,17E,19E,21E)-24-hydroxy-3,7,12,16,20,24-hexamethylpentacosa-1,3,5,7,9,11,13,15,17,19,21-undecaenyl]-2,4,4-trimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C40H54O2/c1-31(19-13-21-33(3)22-14-23-34(4)25-16-29-40(9,10)42)17-11-12-18-32(2)20-15-24-35(5)26-27-37-36(6)38(41)28-30-39(37,7)8/h11-27,42H,28-30H2,1-10H3/b12-11+,19-13+,20-15+,22-14+,25-16+,27-26+,31-17+,32-18+,33-21+,34-23+,35-24+ |
Clave InChI |
GCDPDLHIDNBTJP-BOBWQXBNSA-N |
SMILES isomérico |
CC1=C(C(CCC1=O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/C=C/CC(C)(C)O)/C)/C |
SMILES |
CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CCC(C)(C)O)C)C |
SMILES canónico |
CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CCC(C)(C)O)C)C |
Sinónimos |
4-keto-1',2'-dihydro-1'-hydroxytorulene deoxyflexixanthin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



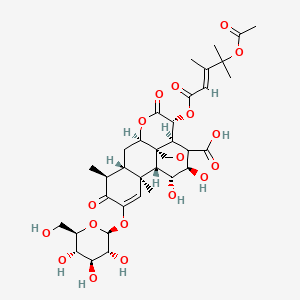
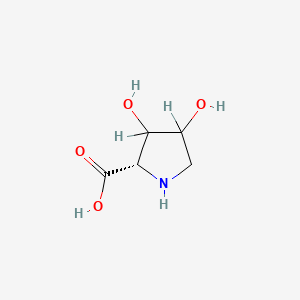
![methyl 2-[2-methyl-3-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]indol-1-yl]acetate](/img/structure/B1236393.png)
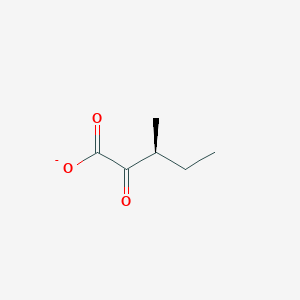
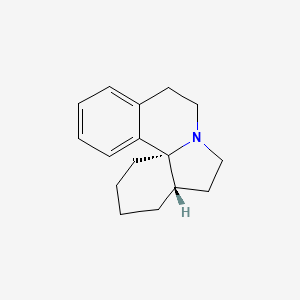
![2-[benzyl-[2-[(E)-(4-methoxyphenyl)methylideneamino]oxyacetyl]amino]benzoic acid](/img/structure/B1236396.png)
![N-{5-[4-(4-Methylpiperazin-1-YL)phenyl]-1H-pyrrolo[2,3-B]pyridin-3-YL}nicotinamide](/img/structure/B1236397.png)
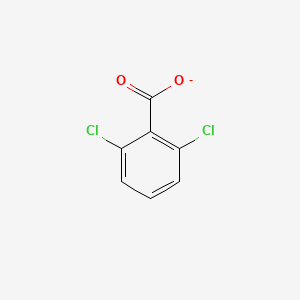
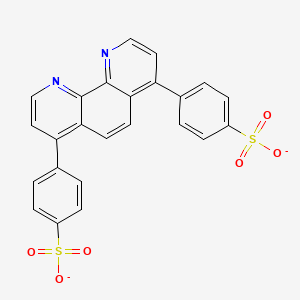
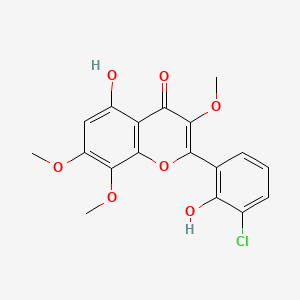
![(1R,5R,6R,13S,21S)-5,13-bis(3,4-dihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol](/img/structure/B1236411.png)
